molecular formula C25H22N2O3S B6073357 N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide

N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide

Cat. No.: B6073357
M. Wt: 430.5 g/mol
InChI Key: RDTDKYUXNKCUHD-UHFFFAOYSA-N
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Description

N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a thiophene ring fused with a furan ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
  • N-{3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl}furan-2-carboxamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with a furan ring and various functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-[(2-ethylphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-3-17-10-7-8-13-19(17)26-24(29)21-16(2)22(18-11-5-4-6-12-18)31-25(21)27-23(28)20-14-9-15-30-20/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTDKYUXNKCUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2C)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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